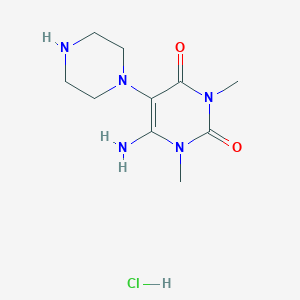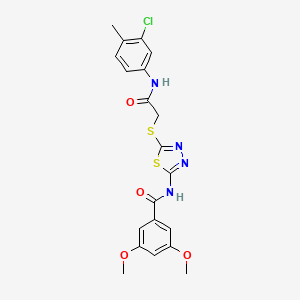
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride, also known as ADP, is a chemical compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and properties make it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride can prevent the proliferation of cancer cells and other rapidly dividing cells. 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has also been shown to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has been shown to have antioxidant effects, which could make it useful in the prevention of oxidative stress-related diseases. 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its properties and potential therapeutic applications. However, there are also some limitations to using 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride in lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet well-established.
Future Directions
There are several future directions for research on 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride. One area of research is in the development of new and more efficient synthesis methods for 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride. Another area of research is in the optimization of 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride for specific therapeutic applications, such as cancer treatment or neuroprotection. Additionally, further studies are needed to fully understand the mechanism of action of 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride and its potential side effects in humans. Overall, 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesis Methods
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,4-dioxo-5-piperazineacetic acid with urea and dimethylamine. The resulting product is then treated with hydrochloric acid to yield 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride hydrochloride. The synthesis method for 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride is well-established and has been optimized for high yield and purity.
Scientific Research Applications
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride has also been studied for its anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2.ClH/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15;/h12H,3-6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWSDZNIMHMSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2738726.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2738732.png)

![N,N-diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2738734.png)

![(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738736.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2738738.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2738740.png)
![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2738741.png)
![N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide](/img/structure/B2738745.png)

